Succinic acid-13C4

LC-MS/MS Bioanalysis Quantitative Metabolomics

Succinic acid-13C4 (CAS 201595-67-7) is the definitive stable-isotope-labeled surrogate analyte for distinguishing exogenous succinate from abundant endogenous pools in plasma, tissue, and cell cultures. Its uniform 13C4 labeling provides a +4 Da mass shift that enables unequivocal LC-MS/MS discrimination—eliminating the irreducible ambiguity of unlabeled tracers. Validated as an internal standard for EMA-compliant bioanalytical methods and the only analytically tractable approach for in vivo succinate PK profiling. Essential for metabolic flux analysis by 13C NMR and for tracing TCA cycle activity in intact cells. Order this high-purity (≥99% CP, 99 atom % 13C) research-grade isotopologue to ensure chromatographic resolution and quantitative accuracy in your next metabolic or pharmacokinetic study.

Molecular Formula C4H6O4
Molecular Weight 122.059 g/mol
CAS No. 201595-67-7
Cat. No. B1316312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinic acid-13C4
CAS201595-67-7
Molecular FormulaC4H6O4
Molecular Weight122.059 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)O
InChIInChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1
InChIKeyKDYFGRWQOYBRFD-JCDJMFQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinic Acid-13C4 (CAS 201595-67-7) as a Uniformly Labeled TCA Cycle Intermediate for Quantitative LC-MS/MS, NMR, and In Vivo Pharmacokinetic Studies


Succinic acid-13C4 (CAS 201595-67-7), also designated [U-13C4]succinate or 13C4-succinic acid, is a stable isotope-labeled form of the four-carbon dicarboxylic acid succinate (butanedioic acid). In this compound, all four skeletal carbon atoms are enriched in the non-radioactive carbon-13 (13C) isotope, typically to a level of 99 atom % 13C . Succinic acid is an obligate intermediate of the tricarboxylic acid (TCA) cycle and mitochondrial energy metabolism; the uniformly 13C4-labeled analog is chemically and biochemically equivalent to its natural-abundance counterpart, yet its distinctive isotopic signature (M+4 mass shift) renders it uniquely tractable in complex biological matrices via mass spectrometry and nuclear magnetic resonance spectroscopy [1]. This compound is exclusively marketed for research use and is not intended for diagnostic or therapeutic applications.

Why Generic (Unlabeled) Succinic Acid Cannot Replace Succinic Acid-13C4 in Quantitative Bioanalysis, Tracer Studies, or Clinical PK Assessments


Although succinic acid-13C4 exhibits physicochemical properties indistinguishable from those of natural-abundance succinic acid (melting point 187–190 °C, aqueous solubility, and identical pKa values), substitution of the labeled analog with generic unlabeled succinic acid is analytically and experimentally invalid. In any biological milieu, endogenous succinate is abundant—derived from the TCA cycle, gut microbial production, and dietary sources—and its concentration dynamically fluctuates with metabolic state. Consequently, using unlabeled succinic acid as an exogenous tracer or internal standard introduces irreducible ambiguity: the measured signal cannot be deconvoluted into endogenous versus administered fractions. Succinic acid-13C4 overcomes this limitation by virtue of its distinct +4 Da mass increment relative to 12C-succinate, enabling unequivocal chromatographic resolution and mass spectrometric discrimination in complex matrices including plasma, urine, tissue homogenates, and cell culture supernatants . Similarly, in vivo pharmacokinetic studies of succinic acid itself are precluded without a stable isotope-labeled surrogate; the use of succinic acid-13C4 as a surrogate analyte constitutes the only validated approach to distinguish exogenous drug from high-background endogenous succinate in plasma and tissues following oral or intravenous administration [1].

Succinic Acid-13C4: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Evidence Item 1: Unique Isotopic Signature (M+4 Mass Shift) Enables Absolute Quantification in Biofluids Where Unlabeled Succinate Is Endogenously Abundant

In a fully validated LC-MS/MS method for clinical and preclinical quantification of succinic acid, 13C4-succinic acid disodium salt was employed as the internal standard (IS). The method achieved linear calibration over the range 1.0–135.5 µM with r² > 0.999, between-run accuracy within 11.0%, and within-run precision <3.7 CV% [1]. The use of a 13C4-labeled IS co-eluting with the analyte corrects for matrix effects (<9.1% ion suppression/enhancement) and extraction variability inherent in solid-phase extraction from serum, urine, and cell lysates. In contrast, an unlabeled analog cannot serve this function, as it would be indistinguishable from endogenous succinate and would contribute additional signal to the analyte channel, rendering absolute quantitation impossible. For the specific purpose of quantitative LC-MS/MS of succinic acid in biofluids, 13C4-succinic acid is not merely preferred but methodologically mandatory as an internal standard.

LC-MS/MS Bioanalysis Quantitative Metabolomics Pharmacokinetics

Evidence Item 2: Facilitation of First-in-Class In Vivo Pharmacokinetic Profiling of Succinic Acid in Mice

The pharmacokinetic (PK) parameters of exogenous succinic acid were established for the first time in mice using succinic acid-13C4 (13C4SA) as a surrogate analyte to discriminate administered compound from the high and variable endogenous background. Following a single 10 mg/kg intravenous dose, non-compartmental analysis yielded a clearance (CL) of 4574.5 mL/h/kg, volume of distribution at steady state (Vss) of 520.8 mL/kg, and terminal half-life (t1/2) of 0.56 h. Oral bioavailability at a 100 mg/kg dose was determined to be 1.5% [1]. Tissue distribution analysis following intravenous administration showed the highest 13C4SA exposure in liver, followed by brown adipose tissue (BAT), white adipose tissue (WAT), and kidney [1]. No comparable PK dataset exists for unlabeled succinic acid due to the analytical impossibility of distinguishing it from endogenous succinate; any attempt using unlabeled succinic acid would yield uninterpretable data.

Pharmacokinetics Tissue Distribution Surrogate Analyte In Vivo

Evidence Item 3: Direct Demonstration of Cellular Succinate Import and Oxidation Using 13C4-Succinate Tracer in Intact RPE Tissue

In a study investigating whether intact tissues can import and oxidize extracellular succinate, retinal pigment epithelium (RPE)-choroid preparations were incubated with exogenous 13C4-succinate. Metabolic flux analysis demonstrated that intact RPE cells actively oxidize 13C4-succinate and subsequently export the labeled carbon as 13C4-fumarate and 13C4-malate [1]. This finding provided direct evidence that succinate can cross the plasma membrane of intact cells and enter mitochondrial oxidative metabolism, challenging the prior assumption that succinate is exclusively generated and consumed within mitochondria. Furthermore, the study revealed that succinate oxidation differs mechanistically from oxidation of other TCA substrates, as it uncouples electron transport from ATP synthesis [1]. No such mechanistic insight could have been obtained using unlabeled succinate, which would be indistinguishable from the pool of endogenous succinate generated by ongoing TCA cycle activity.

Metabolic Flux Retinal Pigment Epithelium Mitochondrial Respiration Isotope Tracing

Evidence Item 4: Quantitative Isotope Tracing of Succinate Uptake via MCT1 in Brown Adipose Tissue Using 13C4-Succinate

A 2025 study in brown adipocytes employed 13C4-succinate as a tracer to identify monocarboxylate transporters (MCTs) as the primary mediators of succinate uptake. When brown adipocytes were treated with 10 µM 13C4-succinate (pH 7.0) for 15 min, intracellular accumulation of 13C4-succinate and its downstream metabolite 13C4-malate was quantified by LC-MS. Knockdown of MCT1, but not MCT2 or MCT4, significantly reduced intracellular 13C4-succinate and 13C4-malate abundance [1]. In complementary in vivo experiments, fat-specific MCT1 knockout mice injected with 13C4-succinate (10 mg/kg, tail vein) exhibited markedly lower 13C4-succinate and 13C4-malate accumulation in brown adipose tissue compared to wild-type controls [2]. These experiments establish MCT1 as a pharmacologically tractable gatekeeper of succinate uptake into thermogenic fat. As with other tracer applications, unlabeled succinate would be completely masked by endogenous succinate pools and could not yield interpretable data on transporter-mediated uptake kinetics or tissue-specific distribution.

Metabolic Tracing Brown Adipose Tissue Transporter MCT1

Evidence Item 5: 13C NMR Spectroscopic Tracking of Carbon Atom Flow Through the TCA Cycle and Beyond

Succinic acid-13C4 is specifically designed for nuclear magnetic resonance (NMR) spectroscopy-based metabolic studies. The uniform 13C labeling at all four carbon positions (13C4) generates distinct homonuclear 13C-13C spin-spin coupling patterns that are directly detectable by 13C NMR [1]. This enables researchers to track the incorporation of 13C atoms from succinate into downstream TCA cycle intermediates (fumarate, malate, oxaloacetate, citrate) and related pathways such as gluconeogenesis and amino acid synthesis. The 13C isotopomer distribution patterns provide quantitative information about metabolic flux through competing pathways. In contrast, unlabeled succinic acid is NMR-silent for carbon tracing due to the low natural abundance of 13C (1.1%) and the absence of strong 13C-13C coupling signatures; alternative isotopic tracers such as 2H- or 14C-labeled succinate carry distinct experimental limitations (deuterium isotope effects on enzyme kinetics, radioactive safety requirements) and cannot provide the same high-resolution flux information as 13C NMR isotopomer analysis [1].

13C NMR Metabolic Flux Analysis Isotopomer Analysis TCA Cycle

Evidence Item 6: Enabling Simultaneous Detection of 12C and 13C Succinate Pools in Competitive Uptake and Metabolism Studies

In a study of itaconate-induced metabolic remodeling in bone marrow-derived macrophages (BMDMs), researchers employed a competitive tracer design in which cells were treated with either 5 mM unlabeled (12C) succinate or 5 mM 13C4-succinate under parallel conditions [1]. This experimental design allowed simultaneous, independent quantification of both the endogenous 12C-succinate pool and the exogenously supplied 13C4-succinate pool within the same sample using LC-MS, based on their distinct M and M+4 mass channels. The ability to resolve these two pools is critical for determining the fractional contribution of exogenous succinate to total intracellular succinate levels and for assessing how pharmacological interventions (e.g., LPS stimulation, itaconate treatment) alter the partitioning of carbon between endogenous production and exogenous uptake. Neither unlabeled succinate nor a partially labeled analog (e.g., 13C2-succinate) can provide this clean, binary separation of endogenous versus exogenous carbon.

Metabolomics Stable Isotope Tracing LC-MS Cellular Metabolism

Definitive Research and Industrial Application Scenarios for Succinic Acid-13C4 (CAS 201595-67-7)


Quantitative Bioanalysis of Succinic Acid as a Disease Biomarker or Pharmacodynamic Endpoint

In clinical or preclinical studies where succinic acid levels serve as a biomarker—for instance, in SDH-deficient tumors, ischemia-reperfusion injury, or metabolic disorders—accurate and precise quantitation in complex biofluids is paramount. Succinic acid-13C4 is the validated internal standard of choice for LC-MS/MS methods meeting EMA regulatory guidelines [1]. Its use corrects for matrix effects and extraction variability, enabling reliable between-run accuracy (<11.0%) and within-run precision (<3.7 CV%) across a clinically relevant concentration range of 1.0–135.5 µM [1]. This application scenario is directly supported by the evidence in Evidence Item 1.

In Vivo Pharmacokinetic and Tissue Distribution Studies of Succinic Acid-Based Therapeutics

For drug development programs investigating succinic acid as a therapeutic agent for obesity, sepsis, cancer, or neurodegenerative ataxia, understanding systemic exposure and target tissue distribution is a prerequisite for dose selection and efficacy interpretation. Succinic acid-13C4 is the only analytically tractable surrogate analyte for distinguishing administered drug from the high endogenous succinate background. The compound has been used to establish the first complete PK profile of succinic acid in mice, yielding key parameters including clearance (4574.5 mL/h/kg), half-life (0.56 h), and oral bioavailability (1.5%) [2]. Tissue distribution data further reveal preferential accumulation in liver and brown adipose tissue [2], informing target engagement hypotheses. This scenario derives from Evidence Item 2.

Mechanistic Metabolic Flux Analysis of Succinate Import, Oxidation, and Cellular Trafficking

Investigations into whether intact cells and tissues can import extracellular succinate and oxidize it in mitochondria—a question with implications for inter-organ metabolic communication, ischemic preconditioning, and cancer metabolism—require a tracer that can be unambiguously distinguished from endogenous TCA cycle activity. Succinic acid-13C4 has been used to definitively demonstrate that intact retinal pigment epithelium cells import succinate, oxidize it, and export labeled fumarate and malate [3]. The same approach has identified MCT1 as the dominant succinate transporter in brown adipocytes [REFS-4, REFS-5]. This scenario is grounded in Evidence Items 3 and 4.

13C NMR-Based Metabolic Network Elucidation and Isotopomer Distribution Analysis

For research groups utilizing 13C NMR spectroscopy to map metabolic network topology and quantify flux through competing pathways (e.g., oxidative vs. reductive TCA cycle metabolism), uniformly 13C-labeled substrates are essential. Succinic acid-13C4 provides a strong, position-specific NMR signal with distinctive 13C-13C coupling patterns that enable isotopomer distribution analysis [6]. This approach yields quantitative flux information that cannot be obtained using unlabeled, deuterated, or radiolabeled succinate analogs. The compound is specifically marketed for NMR-based metabolic studies and serves as both a tracer and an internal standard in NMR applications [6]. This scenario follows from Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinic acid-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.